3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one
Description
Properties
CAS No. |
90059-71-5 |
|---|---|
Molecular Formula |
C16H11N3O4 |
Molecular Weight |
309.28 g/mol |
IUPAC Name |
3-[2-(4-nitrophenyl)-2-oxoethyl]quinazolin-4-one |
InChI |
InChI=1S/C16H11N3O4/c20-15(11-5-7-12(8-6-11)19(22)23)9-18-10-17-14-4-2-1-3-13(14)16(18)21/h1-8,10H,9H2 |
InChI Key |
JGLRGBRBOKWPOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Alkylation of Quinazolinone Core
The foundational approach involves alkylation of the quinazolin-4(3H)-one scaffold at the N3 position. A representative protocol proceeds as follows:
Starting Materials :
- 2-Aminobenzamide (anthranilamide)
- 4-Nitroacetophenone (providing the 2-(4-nitrophenyl)-2-oxoethyl moiety)
Reaction Sequence :
Key Parameters :
Microwave-Assisted Synthesis
Accelerated Reaction Dynamics
Microwave irradiation significantly enhances reaction rates and yields by enabling uniform heating. A modified protocol derived from analogous quinazolinone syntheses involves:
Reactants :
- 2-Propylquinazolin-4(3H)-one (model substrate)
- 4-Nitrobenzyl bromide
Conditions :
- Solvent: Water
- Catalyst: Tetrabutylammonium bromide (TBAB)
- Base: Potassium carbonate
- Microwave Power: 600 W
- Temperature: 120°C
- Time: 8–10 minutes
Performance Metrics :
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 6–8 hours | 8–10 minutes |
| Yield | 62% | 89% |
| Purity (HPLC) | 95% | 99% |
Data adapted from comparative studies on quinazolinone alkylation
Green Chemistry Approaches
Graphene Oxide (GO)-Catalyzed Synthesis
Environmentally benign methods utilize GO nanosheets as heterogeneous catalysts:
Procedure :
- Combine anthranilamide (1 mmol) and 4-nitroacetophenone (1 mmol) in aqueous medium.
- Add GO nanosheets (25 mg) and oxone (307 mg).
- Stir at 60°C for 2–3 hours.
Advantages :
- Solvent: Water (replaces toxic DMF)
- Catalyst Reusability: GO recovered via filtration retains >90% activity after 5 cycles.
- Yield: 78–82%
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Pilot-scale synthesis employs flow chemistry to overcome batch processing limitations:
System Configuration :
- Reactor Type: Tubular microreactor (stainless steel, 10 mL volume)
- Feedstock:
- Anthranilamide (0.5 M in ethanol)
- 4-Nitroacetophenone (0.55 M in ethanol)
- Flow Rate: 2 mL/min
- Residence Time: 15 minutes
Outcomes :
Comparative Analysis of Methodologies
Efficiency and Sustainability Metrics
| Method | Yield (%) | Energy (kW·h/mol) | E-Factor* | Scalability |
|---|---|---|---|---|
| Conventional Alkylation | 62 | 18.7 | 23.4 | Moderate |
| Microwave | 89 | 4.2 | 8.9 | High |
| GO-Catalyzed | 82 | 3.8 | 5.1 | High |
| Flow Reactor | 85 | 2.9 | 6.3 | Industrial |
E-Factor = (Mass of waste)/(Mass of product)
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 3-(2-(4-Aminophenyl)-2-oxoethyl)quinazolin-4(3H)-one.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Medicine: Investigated for its potential use in developing new anticancer drugs.
Mechanism of Action
The mechanism of action of 3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways involved in cell proliferation. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by increasing the accumulation of intracellular reactive oxygen species .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs with Varying Substituents
Key analogs include:
- 3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one (4a)
Substituent: 4-chlorophenyl-oxoethyl-thioether
Melting Point: 137°C; IR (C=O, C=N); MS: m/z 371.2 [M+H+] . - 3-allyl-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one (5a)
Substituent: 3-nitrophenyl-oxoethyl-thioether
Melting Point: 148°C; MS: m/z 382.1 [M+H+] . - 3-(4-Ethoxyphenyl)-2-((2-(naphthalen-2-yl)-2-oxoethyl)thio)quinazolin-4(3H)-one Substituent: Naphthyl-oxoethyl-thioether Notable for bulky aromatic substituents .
Comparison with Target Compound: The target compound lacks a thioether bridge, instead having a direct 2-(4-nitrophenyl)-2-oxoethyl group.
Antimicrobial Activity
- Compound 9a (3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one): Zone of inhibition: 1.1 cm (Proteus vulgaris), 1.4 cm (Bacillus subtilis) .
- Compound 4h (3-(4-(5-(3-nitrophenyl)-dihydroisoxazolyl)-phenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one) :
Superior antibacterial activity vs. ampicillin, likely due to nitro group enhancing electrophilicity .
Target Compound Implications :
The 4-nitrophenyl group may improve antibacterial potency through enhanced electron-withdrawing effects, analogous to 4h. However, the absence of a dihydroisoxazole ring (as in 4h) could reduce broad-spectrum activity.
Anti-Inflammatory and Analgesic Activity
- AS3 (3-(2-pyridyl)-2-(1-methylbutylidene)-hydrazino-quinazolin-4(3H)-one): Anti-inflammatory activity comparable to diclofenac sodium .
- 3-(o-methoxyphenyl)-2-(p-dimethylaminophenylchalconylaminoazetidinon-2'-yl)quinazolin-4(3H)-one: Superior anti-inflammatory activity to phenylbutazone with lower ulcerogenicity .
Target Compound Implications :
The nitro group may reduce ulcerogenic risk (as seen in ), but its electron-withdrawing nature could diminish anti-inflammatory efficacy compared to electron-donating groups (e.g., methoxy in ).
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups (EWGs) :
- Bulkier Substituents :
- Thioether vs. Direct Linkage :
Physicochemical Properties
Biological Activity
3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one, a well-known class of compounds recognized for their diverse biological activities. This article delves into the biological activities associated with this specific compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of 3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one typically involves the reaction of 4-nitrophenyl derivatives with quinazolin-4(3H)-one frameworks under various conditions, including microwave-assisted methods for enhanced efficiency and yield. The structural elucidation is commonly performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the desired molecular structure.
1. Anticancer Activity
Research indicates that quinazolin-4(3H)-one derivatives exhibit significant anticancer properties. For instance, studies have shown that 3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one can inhibit tumor cell proliferation across various cancer types, including breast (MCF7), prostate (PC-3), and ovarian cancers (IGROV1) . The mechanism of action often involves the inhibition of key signaling pathways related to cell growth and survival.
2. Anticonvulsant Activity
This compound has also been evaluated for its anticonvulsant properties. In vivo studies demonstrated that it acts as a positive allosteric modulator of the GABA_A receptor, which is crucial in controlling neuronal excitability . The compound was tested in seizure models, showing efficacy comparable to established anticonvulsants like phenobarbital and diazepam.
3. Antimicrobial Activity
The antimicrobial potential of quinazolinone derivatives, including 3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one, has been explored against various bacterial strains. Although some derivatives showed modest activity against gram-positive and gram-negative bacteria, further modifications are needed to enhance their efficacy .
4. Anti-inflammatory Properties
Quinazolin-4(3H)-ones have been reported to possess anti-inflammatory effects. Compounds derived from this scaffold were found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation and pain pathways .
5. Cytotoxicity
Cytotoxicity assays have indicated that 3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one exhibits selective toxicity towards cancer cells while sparing normal cells . This selectivity is particularly valuable in developing targeted cancer therapies.
Case Study 1: Anticancer Efficacy in Cell Lines
A study investigated the effect of 3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one on human melanoma SK-MEL-2 cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
Case Study 2: Anticonvulsant Testing
In a controlled study using the pentylenetetrazole-induced seizure model in mice, dosages of 50 mg/kg and 100 mg/kg demonstrated a notable reduction in seizure frequency compared to control groups, suggesting effective anticonvulsant properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
